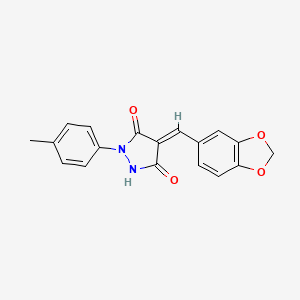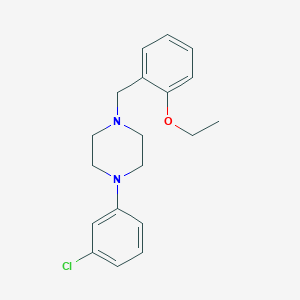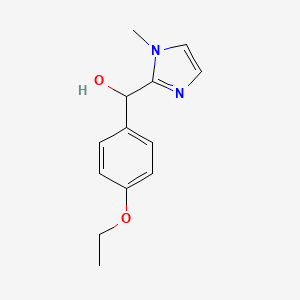
3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one, also known as BMPT, is a heterocyclic compound that has a thiazolidine ring and a ketone functional group. This compound has shown promising results in various scientific research applications, including its use as an anti-inflammatory and anti-cancer agent.
Mechanism of Action
3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the inhibition of the transcription of genes that are involved in inflammation and cancer. 3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one also induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are involved in programmed cell death.
Biochemical and Physiological Effects:
3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to have anti-cancer effects by inducing apoptosis in various cancer cell lines, such as breast cancer, lung cancer, and leukemia.
Advantages and Limitations for Lab Experiments
3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high yield and purity in synthesis, its potential use as an anti-inflammatory and anti-cancer agent, and its ability to inhibit the activation of NF-κB. However, there are also limitations to its use in lab experiments, such as its potential toxicity and the need for further studies to determine its efficacy in vivo.
Future Directions
There are several future directions for the study of 3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one, including its potential use as a therapeutic agent for various inflammatory and cancer-related diseases. Further studies are needed to determine its efficacy in vivo and to investigate its potential side effects. Additionally, the synthesis of 3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one derivatives with improved efficacy and reduced toxicity may be explored. Overall, the study of 3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one has the potential to lead to the development of novel therapeutics for a variety of diseases.
Synthesis Methods
The synthesis of 3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one involves the reaction of 2-phenylacetyl chloride with thiourea in the presence of sodium hydroxide. The resulting product is then reacted with benzaldehyde and methylamine to yield 3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one. This synthesis method has been reported to have a high yield and purity.
Scientific Research Applications
3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one has been extensively studied for its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. 3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-13-16(19)18(12-14-8-4-2-5-9-14)17(20-13)15-10-6-3-7-11-15/h2-11,13,17H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLUQWGMVIXYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4977467.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide hydrobromide](/img/structure/B4977475.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977484.png)

![4,6-dimethoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B4977493.png)


![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B4977508.png)
![6-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4977522.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)


![5-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977548.png)